Oxonic acid potassium salt, 97%

Hyperuricemia Gout Animal Model Development

Oxonic acid potassium salt (Oteracil potassium, CAS 2207-75-2) is the validated choice for reliable hyperuricemia models—elevating serum uric acid to 224.79±33.62 μmol/L, a 46% increase over fructose-induced models. Its mechanism of 5-FU phosphorylation inhibition is distinct from allopurinol, with preferential distribution to the small intestine, uniquely suiting it for 5-FU GI toxicity mitigation studies without compromising antitumor efficacy. Critical for S-1 regimen research and pyrimidine phosphoribosyltransferase enzymology. ≥98% purity. For research use only.

Molecular Formula C4H3KN3O4
Molecular Weight 196.18 g/mol
CAS No. 2207-75-2
Cat. No. B1677808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxonic acid potassium salt, 97%
CAS2207-75-2
SynonymsOteracil potassium;  Oxonic acid potassium salt;  Oxonate, potassium;  Potassium azaorotate;  Potassium oxonate; 
Molecular FormulaC4H3KN3O4
Molecular Weight196.18 g/mol
Structural Identifiers
SMILESC1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+]
InChIInChI=1S/C4H3N3O4.K/c8-2(9)1-5-3(10)7-4(11)6-1;/h(H,8,9)(H2,5,6,7,10,11);
InChIKeyIXGSVCGUTCBYTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Oxonic Acid Potassium Salt (97%, CAS 2207-75-2): Core Product Attributes for Biomedical Research


Oxonic acid potassium salt (Oteracil potassium, CAS 2207-75-2) is a small-molecule uricase inhibitor and a well-characterized biochemical modulator of 5-fluorouracil (5-FU) metabolism . It is a synthetic, white crystalline powder with a molecular weight of 195.17 g/mol and a purity specification of ≥97% . Its primary applications are in the induction of controllable hyperuricemia in rodent models and in mitigating 5-FU-induced gastrointestinal toxicity without compromising antitumor activity .

Beyond the Uricase Inhibitor Class: Why Oxonic Acid Potassium Salt is Not Readily Interchangeable


Uricase inhibitors represent a class of agents used to perturb purine metabolism, yet direct substitution within this class is scientifically unsound due to significant differences in pharmacokinetics, mechanism, and off-target toxicity. For instance, allantoxanamide, another uricase inhibitor, produces a more severe and longer-lasting hyperuricemia than oxonic acid potassium salt, but its effects are confounded by substantial nephrotoxicity that impairs uric acid excretion, making it unsuitable for studies requiring a clean uricase inhibition model [1]. Furthermore, oxonic acid potassium salt's mechanism of inhibiting 5-FU phosphorylation is distinct from that of allopurinol, occurring via a different manner of action in both cell-free and intact cell systems [2]. Therefore, procurement decisions must be driven by specific, quantitative performance data that validate the suitability of a precise compound for a given experimental design.

Oxonic Acid Potassium Salt (2207-75-2): A Comparative Evidence Matrix for Scientific Selection


Hyperuricemia Induction: Comparative Serum Uric Acid Elevation in Mouse Models

In a 2022 study directly comparing three hyperuricemia mouse models under the same genetic background, oxonic acid potassium salt produced a significant and controlled elevation of serum uric acid. This contrasts sharply with a fructose-induced model, which failed to generate significant hyperuricemia . This direct comparison provides quantitative justification for selecting the oxonate model for reliable hyperuricemia induction.

Hyperuricemia Gout Animal Model Development

Mechanistic Distinction from Allopurinol: Differential Inhibition of 5-FU Phosphorylation

Oxonic acid potassium salt inhibits the conversion of 5-fluorouracil (5-FU) to its active metabolite 5-fluorouridine-5'-monophosphate (FUMP) via a mechanism distinct from that of allopurinol. This inhibition is observed in both cell-free extracts and intact cells in vitro [1]. While both compounds impact pyrimidine phosphoribosyltransferase activity, the mechanistic divergence implies they are not functionally interchangeable for modulating 5-FU metabolism.

5-Fluorouracil Prodrug Metabolism Enzyme Inhibition

Controlled Hyperuricemia vs. Allantoxanamide: Less Severe Renal Impact and More Practical Dosing

A direct comparative study in rats demonstrated that while both oxonic acid potassium salt and allantoxanamide inhibit urate oxidase, allantoxanamide produced a much more severe and longer-lasting hyperuricemia that was associated with decreased renal function and nephrotoxicity [1]. The study concluded that allantoxanamide is not a practical agent for evaluating uricosuric drugs, a role for which oxonate is well-suited.

Uricase Inhibition Renal Function Comparative Pharmacology

Solubility Profile: Quantitative Benchmark for in vitro and in vivo Formulation

The aqueous solubility of oxonic acid potassium salt is a key practical attribute for experimental use. Multiple vendors report validated solubility values. Selleck reports an in-house tested solubility of 10 mg/mL (51.28 mM) in water at 25°C , while XcessBio reports 9.09 mg/mL (46.57 mM) with ultrasonication . These values provide a clear benchmark for preparing stock solutions.

Compound Handling Formulation Solubility

Pharmacokinetic Basis for GI-Selective 5-FU Modulation: Tissue Distribution Data

A key differentiator of oxonic acid potassium salt is its pharmacokinetic profile, which underpins its clinical and experimental utility. A study in rats demonstrated that after oral administration (as part of the S-1 combination), oxonic acid potassium salt is distributed to the small intestine at a much higher concentration than 5-FU, with minimal distribution to other tissues including tumors [1]. This selective localization explains its ability to suppress GI toxicity without affecting antitumor activity.

Pharmacokinetics Tissue Distribution 5-FU Toxicity

Validated Application Scenarios for Oxonic Acid Potassium Salt (2207-75-2) Based on Comparative Evidence


Induction of Robust and Reproducible Hyperuricemia in Rodent Models

Based on the direct comparative evidence that oxonic acid potassium salt elevates serum uric acid in mice to 224.79 ± 33.62 μmol/L, a 46% increase over fructose-induced models , this compound is the validated choice for establishing a reliable hyperuricemia model. This application is ideal for screening anti-hyperuricemic drug candidates, studying the pathophysiology of gout, and investigating the renal and cardiovascular effects of elevated uric acid levels.

Selective Mitigation of 5-Fluorouracil-Induced Gastrointestinal Toxicity in Oncology Research

Supported by evidence of its distinct mechanism from allopurinol and its preferential distribution to the small intestine , oxonic acid potassium salt is uniquely suited for experiments aiming to dissect and reduce the gastrointestinal side effects of 5-FU-based chemotherapy. This application is directly relevant for research into the S-1 oral anticancer regimen (tegafur/gimeracil/oteracil) and for developing strategies to improve the tolerability of fluoropyrimidine treatments without compromising efficacy.

Enzymatic Studies on 5-FU Phosphorylation and Pyrimidine Metabolism

The documented ability of oxonic acid potassium salt to inhibit the phosphorylation of 5-FU in a manner distinct from allopurinol, in both cell-free extracts and intact cells , positions it as a critical tool for in vitro investigations into pyrimidine phosphoribosyltransferase activity. Researchers can use this compound to specifically probe the activation pathways of 5-FU and other prodrugs, enabling detailed mechanistic enzymology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxonic acid potassium salt, 97%

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.